molecular formula C10H6BrN3 B1530222 2-(4-Bromopyrazol-1-yl)benzonitrile CAS No. 1184023-09-3

2-(4-Bromopyrazol-1-yl)benzonitrile

Cat. No. B1530222
M. Wt: 248.08 g/mol
InChI Key: RPTLEHPSCLVUDJ-UHFFFAOYSA-N
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Description

2-(4-Bromopyrazol-1-yl)benzonitrile is a chemical compound with the CAS Number: 1184023-09-3. It has a molecular weight of 248.08 and its IUPAC name is 2-(4-bromo-1H-pyrazol-1-yl)benzonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6BrN3/c11-9-6-13-14(7-9)10-4-2-1-3-8(10)5-12/h1-4,6-7H .

Scientific Research Applications

Antitumor Activity and DNA Binding

A study focused on a compound synthesized from a reaction involving a related brominated benzonitrile derivative, which exhibited potential anticancer activity against U937 human monocytic cells. The compound showed the ability to intercalate with DNA, suggesting its application in developing therapeutic agents with specific DNA-binding properties (Bera et al., 2021).

Electrochemiluminescent Devices

Research on ruthenium polypyridyl complexes containing ligands related to benzonitrile derivatives has highlighted their potential in electrochemiluminescent devices. These complexes demonstrated good luminescence efficiency and could be used in the development of novel materials for lighting and display technologies (Stagni et al., 2006).

Antimicrobial Agents

A study on the synthesis of novel compounds involving benzonitrile derivatives reported antimicrobial activities against various pathogens. This suggests the potential use of similar brominated benzonitrile compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Polymerization Initiators

Research involving benzonitrile derivatives as initiators in atom transfer radical polymerization (ATRP) indicates the application of similar compounds in polymer science for synthesizing novel polymers with specific properties (Al‐harthi et al., 2007).

High Voltage Lithium Ion Battery Additives

A novel electrolyte additive, 4-(Trifluoromethyl)-benzonitrile, was used to improve the cyclic stability of LiNi0.5Mn1.5O4 cathodes in high voltage lithium ion batteries, indicating the potential of structurally similar brominated benzonitrile compounds in enhancing battery performance (Huang et al., 2014).

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-4-2-1-3-8(10)5-12/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTLEHPSCLVUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734103
Record name 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromopyrazol-1-yl)benzonitrile

CAS RN

1184023-09-3
Record name 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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